N-Hexadecanoyl-phytosphingosine
Description
Properties
Molecular Formula |
C34H69NO4 |
|---|---|
Molecular Weight |
556 |
Appearance |
Unit:5mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
N-C16:0-Phytoceramide; N-Palmitoyl-phytosphingosine |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of N Hexadecanoyl Phytosphingosine
De Novo Synthesis Routes of Phytosphingosine (B30862) Backbones
The formation of the phytosphingosine backbone is a multi-step process that starts with the de novo synthesis of sphingolipids. This pathway builds the fundamental long-chain base from simpler precursors, which is then modified to create the characteristic phytosphingosine structure. nih.govresearchgate.net
Role of Serine Palmitoyltransferase and Subsequent Reductions
Following its synthesis, 3-ketodihydrosphingosine is rapidly converted to dihydrosphingosine (sphinganine) through a reduction reaction. apsnet.orgnih.govnih.gov This reaction is catalyzed by the enzyme 3-ketodihydrosphingosine reductase (KSR), which utilizes NADPH as a cofactor. researchgate.netnih.gov The resulting sphinganine (B43673) is the direct precursor that will be hydroxylated to form the phytosphingosine backbone. nih.govnih.gov
Table 1: Key Enzymes in the Initial Steps of Sphingoid Base Synthesis
| Enzyme | Abbreviation | Substrates | Product | Location |
| Serine Palmitoyltransferase | SPT | L-serine, Palmitoyl-CoA | 3-Ketodihydrosphingosine | Endoplasmic Reticulum |
| 3-Ketodihydrosphingosine Reductase | KSR | 3-Ketodihydrosphingosine, NADPH | Dihydrosphingosine (Sphinganine) | Endoplasmic Reticulum |
Mammalian C4-Hydroxylase Activity in Phytosphingosine Formation
The defining feature of phytosphingosine is the presence of a hydroxyl group at the C4 position of the sphingoid base. nih.govresearchgate.net This hydroxylation is a key modification that occurs after the formation of the basic sphinganine backbone. In mammals, this reaction is primarily carried out by the enzyme Dihydroceramide (B1258172) Desaturase 2 (DEGS2, also known as DES2). researchgate.netnih.gov While its homolog, DEGS1, is responsible for creating the C4-C5 double bond to form conventional ceramides (B1148491), DEGS2 exhibits bifunctional activity, acting as both a Δ4-desaturase and, more significantly in this context, a C4-hydroxylase. nih.govresearchgate.net
The C4-hydroxylation can occur on either dihydroceramide (sphinganine that has already been acylated) or directly on sphinganine itself to produce phytosphingosine. nih.govresearchgate.net The activity of DEGS2 is particularly high in tissues like the skin, intestines, and kidneys, where phytosphingolipids are abundant. nih.govnih.gov The process requires an electron transfer system involving cytochrome b5. researchgate.netnih.gov This enzymatic step is crucial for generating the phytosphingosine base required for the synthesis of N-Hexadecanoyl-phytosphingosine. nih.gov
Acylation Mechanisms and Relevant Acyltransferases in this compound Formation
Once the phytosphingosine backbone is synthesized, it undergoes N-acylation, where a fatty acid chain is attached to the amino group of the sphingoid base, forming a phytoceramide. nih.gov For this compound, this involves the specific attachment of a 16-carbon fatty acid, hexadecanoic acid (palmitic acid). nih.govebi.ac.uk
Ceramide Synthase Isoforms and Substrate Specificity
The N-acylation of the phytosphingosine backbone is catalyzed by a family of enzymes known as Ceramide Synthases (CerS). nih.govwikipedia.org Mammals possess six distinct CerS isoforms (CerS1-6), each located in the endoplasmic reticulum and exhibiting marked specificity for fatty acyl-CoAs of different chain lengths. nih.govwikipedia.org
The formation of this compound specifically involves a CerS isoform that prefers a 16-carbon fatty acyl-CoA (Hexadecanoyl-CoA or Palmitoyl-CoA) as its substrate. nih.gov Research indicates that CerS5 and CerS6 are the primary synthases responsible for producing C16-ceramides. researchgate.net While much of the research has focused on sphinganine and sphingosine (B13886) as the sphingoid base, these enzymes can also utilize phytosphingosine. nih.govresearchgate.net The specificity of these enzymes is a critical determinant of the final acyl chain composition of the ceramide, thereby directly controlling the production of this compound. nih.govnih.gov
Table 2: Substrate Specificity of Selected Mammalian Ceramide Synthases (CerS)
| Ceramide Synthase Isoform | Primary Acyl-CoA Substrate(s) |
| CerS1 | C18:0 (Stearoyl-CoA) |
| CerS2 | C20:0 - C26:0 (Very-long-chain) |
| CerS4 | C18:0 - C20:0 |
| CerS5 | C16:0 (Palmitoyl-CoA) |
| CerS6 | C14:0 - C16:0 |
This table provides a general overview of acyl-CoA specificity.
Fatty Acyl-CoA Utilization in N-Acylation
The synthesis of this compound is dependent on the availability of Hexadecanoyl-CoA (the activated form of palmitic acid) to serve as the acyl donor in the reaction catalyzed by Ceramide Synthase. nih.govnih.gov The enzyme facilitates the formation of an amide bond between the amino group of the phytosphingosine backbone and the carbonyl group of the hexadecanoyl-CoA. nih.gov This acyl-CoA-dependent reaction is the primary mechanism for ceramide formation in the de novo pathway. nih.govnih.gov The cellular pool of fatty acyl-CoAs, including hexadecanoyl-CoA, is therefore a key factor in determining the rate and type of ceramide species produced. nih.gov
Catabolism and Degradation Pathways of this compound
The breakdown of this compound is a reverse process of its synthesis, occurring primarily in the lysosomes. nih.gov This catabolic pathway allows for the recycling of its constituent components and the generation of important signaling molecules. nih.govnih.gov
The initial step in the degradation is the hydrolysis of the amide bond, which separates the hexadecanoic acid from the phytosphingosine backbone. nih.govencyclopedia.pub This reaction is catalyzed by enzymes called ceramidases. nih.govnih.gov Specifically, acid ceramidase, located in the lysosome, is responsible for this degradation. nih.gov The activity of acid ceramidase is enhanced by sphingolipid activator proteins (SAPs). nih.gov
Following deacylation, the resulting phytosphingosine can be further metabolized. It can be phosphorylated by a sphingosine kinase to form phytosphingosine-1-phosphate (P1P). nih.gov This phosphorylated form can then be irreversibly broken down by sphingosine-1-phosphate lyase into phosphoethanolamine and a C16 fatty aldehyde (trans-2-hexadecenal). nih.govnih.gov This degradation pathway not only terminates the biological activity of the sphingolipid but also allows its components to be re-utilized in other metabolic pathways. nih.gov
Phosphorylation by Sphingosine Kinases (e.g., SPHK2)
The initial step in the catabolism of the phytosphingosine backbone, released from this compound, is phosphorylation. This reaction is catalyzed by sphingosine kinases (SphKs), which exist as two main isoenzymes, SphK1 and SphK2. wikipedia.org Research indicates a distinct substrate preference between these two kinases. While SphK1 does not effectively phosphorylate phytosphingosine, SphK2 is capable of efficiently catalyzing its phosphorylation to produce phytosphingosine-1-phosphate (phyto-S1P). nih.govresearchgate.net This phosphorylation is a crucial regulatory point, as it converts the lipid into a substrate for subsequent enzymatic action. researchgate.net
SPHK2 itself is subject to regulation through phosphorylation by other kinases, such as extracellular signal-regulated kinase 1 (ERK1) and protein kinase C (PKC), which can influence its activity and subcellular location. nih.gov The generation of phyto-S1P by SPHK2 is not only a step towards degradation but also creates a potent signaling molecule, analogous to the well-studied sphingosine-1-phosphate (S1P). nih.gov
Table 1: Substrate Specificity of Sphingosine Kinase Isoforms
| Kinase Isoform | Substrate | Phosphorylation Efficiency | Reference |
|---|---|---|---|
| SPHK1 | Sphingosine | High | nih.gov |
| Phytosphingosine | Not efficient | nih.gov | |
| SPHK2 | Sphingosine | High | nih.gov |
| Phytosphingosine | Efficient | nih.gov |
Cleavage by Sphingosine 1-Phosphate Lyase
Once phosphorylated, phytosphingosine-1-phosphate is targeted for irreversible degradation by sphingosine-1-phosphate lyase (SPL or S1PL). nih.govnih.gov This enzyme is a key gatekeeper in sphingolipid metabolism, controlling the only exit point for sphingolipid intermediates to flow into other metabolic pathways, such as glycerolipid synthesis. nih.govciteab.com SPL catalyzes the cleavage of the C2-C3 carbon bond of its substrate. nih.gov In the case of phytosphingosine-1-phosphate, this cleavage yields phosphoethanolamine and a long-chain aldehyde, 2-hydroxy-hexadecanal, due to the hydroxyl group at C4 of the phytosphingosine backbone. nih.govnih.govelsevierpure.com Disruption of SPL activity leads to an accumulation of its substrates and has been shown to significantly reduce the downstream metabolism of phytosphingosine. nih.govelsevierpure.com
Involvement of Fatty Acid α-Oxidation Reactions (e.g., ALDH3A2, HACL2)
The degradation of phytosphingosine involves a series of reactions that include fatty acid α-oxidation, a process distinct from the more common β-oxidation. nih.gov This pathway is essential for metabolizing the 2-hydroxy fatty aldehydes produced by SPL. The entire degradation pathway converts phytosphingosine into an odd-numbered fatty acid, pentadecanoic acid (C15:0-COOH). nih.gov
Key enzymes in this pathway have been identified:
ALDH3A2 (Fatty Aldehyde Dehydrogenase): This enzyme, associated with Sjögren-Larsson syndrome, is responsible for oxidizing the 2-hydroxy-hexadecanal (produced by SPL) to 2-hydroxypalmitic acid. nih.govpnas.org
HACL2 (2-hydroxyacyl-CoA lyase 2): Following the conversion of 2-hydroxypalmitic acid to its CoA ester, HACL2 acts as the major lyase that cleaves off one carbon atom, producing pentadecanal (B32716) (C15:0-CHO). nih.govpnas.org This C15 aldehyde is then further oxidized to pentadecanoic acid by ALDH3A2, which can then be incorporated into glycerolipids. pnas.org
These α-oxidation reactions have been shown to occur within the endoplasmic reticulum. nih.govpnas.org
Table 2: Key Enzymes in Phytosphingosine Degradation via α-Oxidation
| Enzyme | Gene | Function | Subcellular Location | Reference |
|---|---|---|---|---|
| Aldehyde Dehydrogenase 3A2 | ALDH3A2 | Oxidation of fatty aldehydes to fatty acids | Endoplasmic Reticulum | nih.govpnas.org |
| 2-hydroxyacyl-CoA lyase 2 | HACL2 | Cleavage (C1 removal) of 2-hydroxy acyl-CoA | Endoplasmic Reticulum | nih.govpnas.org |
Interconversion with Other Sphingolipid Species (e.g., Ceramides, Glycosylceramides)
This compound is part of a dynamic network of interconverting sphingolipids. The central molecule, ceramide, serves as a hub for both synthesis and breakdown. nih.gov
Formation from Phytosphingosine: this compound is synthesized by the action of a ceramide synthase (CerS), which catalyzes the N-acylation of the phytosphingosine base with palmitoyl-CoA (a C16 fatty acyl-CoA). nih.govebi.ac.uk Different CerS isoforms exhibit varying specificities for both the sphingoid base and the fatty acyl-CoA chain length, contributing to the diversity of ceramide species. ebi.ac.uk
Conversion to Glycosylceramides: Like other ceramides, the phytoceramide can be further metabolized. For example, glucosylceramide synthase can attach a glucose molecule to the primary hydroxyl group, forming glucosylphytoceramide. nih.gov These can be extended to form more complex glycosphingolipids.
Recycling and the Salvage Pathway: Sphingolipids can be broken down to their constituent parts, which can then be re-utilized. For instance, complex sphingolipids are catabolized in lysosomes to generate ceramide, which can be further broken down to sphingosine (or phytosphingosine). researchgate.netnih.gov This phytosphingosine can then be re-acylated to form this compound in what is known as the salvage pathway. nih.gov Alternatively, phytosphingosine can be phosphorylated and enter the degradative pathway described above. nih.gov
Subcellular Localization of this compound Metabolic Enzymes
The metabolism of this compound is spatially organized within the cell, with different enzymatic steps compartmentalized in specific organelles. This localization is crucial for regulating metabolic flux and preventing futile cycles.
Endoplasmic Reticulum (ER): The ER is the primary site for the de novo synthesis of the ceramide backbone. researchgate.netresearchgate.net Key enzymes, including serine palmitoyltransferase (SPT), 3-ketodihydrosphingosine reductase, and ceramide synthases, are located here, with their active sites facing the cytosol. nih.govresearchgate.net The ER is also home to the degradative enzymes HACL2 and ALDH3A2, which are involved in the α-oxidation of phytosphingosine breakdown products. nih.govpnas.org Furthermore, S1P lyase is an integral membrane protein of the ER. nih.govnih.gov
Golgi Apparatus: After synthesis in the ER, ceramides are transported to the Golgi, which is the main site for the synthesis of more complex sphingolipids like sphingomyelin (B164518) and glycosylceramides. nih.govresearchgate.net
Nucleus: SPHK2, the kinase that phosphorylates phytosphingosine, has been found to be localized to the nucleus, suggesting a potential role for nuclear phyto-S1P signaling. wikipedia.orgresearchgate.net
Lysosomes: The breakdown of complex sphingolipids back to ceramide primarily occurs in the lysosomes. researchgate.netnih.gov
Regulatory Mechanisms Governing this compound Homeostasis
The cellular levels of this compound and related metabolites are tightly controlled through several regulatory mechanisms to ensure cellular homeostasis.
Feedback Inhibition: A key regulatory point is the first enzyme in the de novo pathway, serine palmitoyltransferase (SPT). The activity of the SPT complex is subject to negative feedback inhibition by ceramides. nih.gov Ceramide molecules, including phytoceramides, can bind to a complex of SPT and its regulatory proteins (ORM/ORMDL), stabilizing an inhibited state of the enzyme. nih.gov This mechanism ensures that an overabundance of the end-product shuts down its own synthesis.
Substrate-driven Upregulation: Conversely, the substrate phytosphingosine has been shown to stimulate the biosynthesis of phytoceramides. Studies in human keratinocytes have demonstrated that treatment with phytosphingosine increases the expression of genes essential for ceramide synthesis, including ceramide synthase (CERS3) and dihydroceramide C4-desaturase (DES2), the enzyme that creates the phytosphingosine backbone. nih.gov This suggests a feed-forward mechanism where the availability of the precursor promotes the synthesis of the final product.
Enzyme Activity Regulation: The activity of key enzymes is also regulated. For example, the phosphorylation state of SPHK2 can be altered by various signaling pathways, thereby controlling the rate of phytosphingosine phosphorylation and its entry into the degradative pathway. nih.gov The flux through the S1P lyase also represents a critical control point for the irreversible removal of sphingoid base phosphates from the cellular pool. nih.govnih.gov
Molecular and Cellular Functions of N Hexadecanoyl Phytosphingosine
Role in Cellular Membrane Structure and Dynamics
As a sphingolipid, N-Hexadecanoyl-phytosphingosine is a fundamental building block of cellular membranes, particularly the plasma membrane. Its biophysical properties contribute significantly to the structural integrity and functional characteristics of the lipid bilayer.
This compound plays a crucial role in the organization of specialized membrane microdomains known as lipid rafts. These platforms are enriched in sphingolipids and cholesterol and function as hubs for protein trafficking and signal transduction. nih.gov Ceramides (B1148491), in general, are known to greatly stabilize these ordered domains. ebi.ac.uk
The C4-hydroxyl group of the phytosphingosine (B30862) base is a key structural feature that influences its interactions within the membrane. This group allows phytoceramides to form strong hydrogen bonds, leading to the creation of highly thermostable domains. nih.gov However, this C4-hydroxylation also introduces a structural perturbation. Research on model stratum corneum membranes has shown that the presence of C24 phytoceramide decreases the relative ratio of dense orthorhombic chain packing compared to other ceramides. nih.gov This disruption can lead to phase separation within the membrane, where phytoceramide-rich domains coexist with other lipid phases, a phenomenon confirmed by X-ray diffraction studies. nih.gov This segregation into distinct microdomains is fundamental to the function of lipid rafts as signaling platforms. nih.gov
The structure of this compound directly impacts the permeability barrier of membranes. While ceramides are essential for maintaining the barrier, the specific type of sphingoid base is critical. Studies using model lipid membranes composed of ceramide, lignoceric acid, cholesterol, and cholesteryl sulfate (B86663) have revealed that phytoceramides with very long (C24) acyl chains can increase the permeability of the membrane compared to dihydroceramides or sphingosine (B13886) ceramides of the same length. nih.gov
This seemingly counterintuitive increase in permeability is linked to the reduced lipid chain order. The C4-hydroxylation on the phytosphingosine backbone decreases the tight, orthorhombic packing of the lipid chains. nih.gov This less-ordered arrangement can create imperfections in the lipid barrier, allowing for increased passage of molecules. Further studies have shown that abnormal profiles of sphingoid bases, such as those seen in atopic dermatitis, can compromise membrane permeability and destabilize membranes against stressors. nih.gov The behavior of ceramides is also dependent on their acyl chain length; long-chain ceramides like N-hexadecanoyl-sphingosine are generally insoluble and integrate into the membrane structure, whereas short-chain ceramides can perturb the membrane and increase its permeability. ebi.ac.uk The large structural heterogeneity among different ceramide classes, including phytoceramides, may confer resistance to a wide array of external stressors faced by the skin barrier. nih.gov
Table 1: Research Findings on Phytoceramide Effects in Model Membranes
| Property Studied | Observation with Phytoceramides (vs. other ceramides) | Biophysical Explanation | Reference |
|---|---|---|---|
| Membrane Permeability | Increased permeability in models with very long-chain (C24) phytoceramides. | C4-hydroxylation of the sphingoid base decreases the relative ratio of orthorhombic chain packing. | nih.gov |
| Lipid Chain Packing | Decreased proportion of highly-ordered orthorhombic lateral packing. | The C4-hydroxyl group disrupts the tight packing of lipid acyl chains. | nih.gov |
| Domain Stability | Formation of highly thermostable domains. | Ability to form strong intermolecular hydrogen bond networks via the C4-hydroxyl group. | nih.gov |
| Lipid Miscibility | Lowered miscibility with fatty acids (e.g., lignoceric acid), leading to phase separation. | Structural differences induced by the C4-hydroxyl group favor self-aggregation over mixing. | nih.gov |
Involvement in Cellular Signaling Pathways
Beyond its structural role, this compound and its metabolic precursors and products are active participants in cellular signaling. Ceramides, as a class, are considered important second messengers in the sphingomyelin (B164518) signaling pathway, influencing a range of metabolic activities. nih.gov
This compound and its precursor, phytosphingosine, are substrates for key lipid kinases, most notably Sphingosine Kinase 2 (SPHK2). SPHK2 is an enzyme with broad substrate specificity that phosphorylates various sphingoid bases. nih.gov Unlike SPHK1, SPHK2 efficiently phosphorylates phytosphingosine. nih.gov This phosphorylation event generates phytosphingosine-1-phosphate, a signaling molecule with its own distinct cellular functions.
SPHK2 is localized in several cellular compartments, including the endoplasmic reticulum, nucleus, and mitochondria. nih.gov By phosphorylating phytosphingosine, SPHK2 regulates the balance between pro-apoptotic ceramide/phytosphingosine and pro-survival sphingosine-1-phosphate species. Therefore, the activity of SPHK2 on phytosphingosine is a critical control point in determining cellular fate, including processes like cell growth, survival, and inflammation. nih.govpsu.edu
Ceramides, including this compound, are transported within the cell and exert their functions through interaction with specific proteins. A key intracellular effector is the ceramide transport protein (CERT). ebi.ac.uk CERT is a cytosolic protein responsible for the non-vesicular transport of ceramides from their site of synthesis in the endoplasmic reticulum to the Golgi apparatus for conversion into sphingomyelin. ebi.ac.uk
The CERT protein contains a steroidogenic acute regulatory protein-related lipid transfer (START) domain, which possesses a long, amphiphilic cavity that specifically recognizes and binds ceramide molecules. ebi.ac.uk The structure of this cavity dictates the binding specificity, including the recognition of the ceramide's polar headgroup and limitations on the length of the acyl chain it can accommodate. ebi.ac.uk This specific interaction demonstrates a clear mechanism by which this compound can be targeted to different cellular locations to perform its functions.
Ceramides themselves act as secondary messengers, with their levels tightly regulated in response to extracellular and intracellular cues. For instance, the tumor suppressor protein p53 can drive the de novo synthesis of ceramides, particularly those with a palmitoyl (B13399708) (C16) chain, by increasing the activity of ceramide synthase enzymes. ebi.ac.uk In this pathway, the accumulation of ceramide following p53 activation acts as a downstream signal that can help induce apoptosis. ebi.ac.uk
The production of this compound is part of this dynamic system. As its levels rise or fall in response to upstream signals like p53 activation, it can trigger subsequent cellular events. Its conversion to phytosphingosine-1-phosphate by SPHK2 is another example of secondary messenger regulation, where one signaling lipid is transformed into another with different downstream effects. nih.gov
Participation in Cell Growth and Proliferation Regulation
This compound, as a member of the phytoceramide family, plays a crucial role in the negative regulation of cell growth and proliferation. The core component, phytosphingosine (PHS), has been shown to significantly inhibit cell proliferation in various human cell lines. nih.gov Research on the nasopharyngeal carcinoma cell line CNE2, which is particularly sensitive to PHS, demonstrated that exposure to this compound leads to DNA damage, abnormal nuclear morphology, and the formation of micronuclei. nih.gov This genotoxic stress culminates in the inhibition of cell proliferation, primarily by arresting the cell cycle in the S phase. nih.gov
At the molecular level, PHS exposure upregulates the expression of DNA damage-related proteins such as ATM, p-p53, and p21, while concurrently decreasing the expression of S phase-associated proteins like CDK2, Cyclin A2, and Cyclin E1. nih.gov This indicates a clear mechanism where PHS-induced DNA damage triggers a cell cycle checkpoint, halting proliferation. nih.gov
Generally, sphingolipids like ceramides and sphingosine are recognized as negative regulators of cell proliferation. dovepress.com They function as signaling molecules that inhibit cell growth, counteracting the proliferative signals from growth factors. dovepress.com While its metabolite, phytosphingosine-1-phosphate, has been noted to synergistically enhance EGF-dependent cell proliferation in human dermal fibroblasts by upregulating cell cycle-related genes, the primary role of this compound itself is associated with the anti-proliferative actions of its ceramide structure. scispace.com
Table 1: Effects of Phytosphingosine on Cell Proliferation and Cycle Regulation
| Cell Line/Model | Effect | Molecular Mechanism | Reference(s) |
|---|---|---|---|
| Human Cell Lines (e.g., CNE2) | Inhibition of proliferation | DNA damage, S-phase arrest | nih.gov |
| CNE2 Cells | Upregulation of DNA damage proteins | Increased expression of ATM, p-p53, p21 | nih.gov |
| CNE2 Cells | Downregulation of cell cycle proteins | Decreased expression of CDK2, Cyclin A2, Cyclin E1 | nih.gov |
Induction and Modulation of Programmed Cell Death (Apoptosis and Necroptosis)
This compound and its related phytoceramides are potent inducers of programmed cell death, primarily through the apoptotic pathway. nih.gov Synthetic phytoceramides, including N-acetylphytoceramide (PCer2) and N-hexanoylphytoceramide (PCer6), have demonstrated higher cytotoxicity and apoptotic potential than their corresponding ceramide counterparts. nih.gov This cell death is characterized by classic apoptotic features such as internucleosomal DNA fragmentation. nih.govnih.gov
The mechanism of phytosphingosine-induced apoptosis is multifaceted, involving the activation of key effector caspases. nih.gov Studies have shown that phytosphingosine can potently induce apoptosis in human cancer cells by directly activating caspase-8 in a death receptor-independent manner. nih.gov This initiation of the caspase cascade is followed by the activation of downstream executioners like caspase-9 and caspase-3, leading to the cleavage of cellular substrates such as poly(ADP-ribose) polymerase (PARP). nih.gov
Furthermore, the apoptotic signaling of phytosphingosine converges on the mitochondria. It prompts the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, which in turn diminishes the interaction between Bax and the anti-apoptotic protein Bcl-2. nih.gov This event leads to a loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm, a critical step for the formation of the apoptosome and activation of caspase-9. nih.govnih.gov The entire process underscores a robust mechanism for inducing apoptosis that makes phytoceramides a subject of interest in cancer research. nih.govnih.gov While the role of ceramides in apoptosis is well-documented, specific studies detailing the modulation of necroptosis by this compound are less common.
Table 2: Research Findings on Phytoceramide-Induced Apoptosis
| Compound | Cell Line/Model | Key Finding | Mechanism | Reference(s) |
|---|---|---|---|---|
| Phytosphingosine (PHS) | Human Cancer Cells | Potent induction of apoptosis | Direct activation of caspase-8, Bax translocation, cytochrome c release | nih.gov |
| N-acetylphytoceramide (PCer2) | CHO Cells | Induction of apoptosis | Internucleosomal DNA fragmentation | nih.govnih.gov |
| N-hexanoylphytoceramide (PCer6) | - | Higher cytotoxicity than ceramide | - | nih.gov |
Role in Cell Differentiation and Maturation Processes
This compound is integral to the processes of cellular differentiation and maturation, particularly in the epidermis. The phytosphingosine component has been shown to actively stimulate the differentiation of human keratinocytes. nih.gov This is a critical process for the formation of the stratum corneum, the outermost layer of the skin that provides a vital protective barrier. karger.com
The role of ceramides in this process is well-established. Synthetic, cell-permeant ceramides such as N-acetylsphingosine, N-hexanoylsphingosine, and N-octanoylsphingosine significantly promote keratinocyte differentiation. nih.gov This is confirmed by the upregulation of specific differentiation markers, including the formation of the cornified envelope, increased synthesis of involucrin, and elevated transglutaminase activity. nih.gov Concurrently with promoting differentiation, these ceramides inhibit keratinocyte proliferation, demonstrating their role in shifting the cellular program from growth to maturation. nih.gov This dual function ensures the proper turnover and development of the epidermis, where basal cells proliferate and then differentiate as they move towards the surface. karger.com The balance between proliferation and differentiation, partly regulated by local ceramide concentrations, is essential for maintaining skin homeostasis. nih.gov
Contributions to Intercellular Communication and Adhesion
While direct evidence for this compound's role in classical intercellular signaling pathways or the expression of specific adhesion molecules is limited, its contribution to the structural integrity of the stratum corneum is a fundamental aspect of intercellular organization. Ceramides, including phytoceramides, constitute approximately 50% of the lipids in the skin's barrier. coastdermatology.com They act as the molecular "grout" between the corneocyte "tiles," creating a highly ordered lamellar lipid matrix. healthline.com
This structure is crucial for maintaining the skin's barrier function, preventing water loss, and protecting against environmental insults. healthline.comvintnersdaughter.com By cementing the cells of the stratum corneum together, this compound facilitates a form of passive intercellular adhesion and communication. vintnersdaughter.com A well-structured lipid barrier ensures that corneocytes are properly arranged and sealed, which is essential for the collective function of the epidermis as a protective organ. murad.com Changes in the ceramide composition, such as a reduced level of phytosphingosine-based ceramides, are linked to impaired skin barrier function seen in conditions like atopic dermatitis and psoriasis, highlighting the importance of these lipids in maintaining tissue integrity and intercellular cohesion. acs.org
Immunomodulatory Activities at the Cellular Level
This compound exhibits significant immunomodulatory activities, primarily characterized by anti-inflammatory effects at the cellular level. The phytosphingosine (PHS) moiety is a key player in these actions. nih.gov Studies have demonstrated that PHS can effectively suppress the expression of pro-inflammatory cytokines in response to inflammatory stimuli. nih.gov
In HaCaT keratinocytes stimulated with TNF-α and IFN-γ, PHS treatment has been shown to reduce the production of key chemokines and cytokines such as TARC, IL-6, and IL-8. nih.gov Similarly, in RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS), PHS decreased the secretion of multiple cytokines, including IL-6, IL-10, and IP-10. nih.gov This broad inhibition of inflammatory mediators points to a potent immunomodulatory capacity. Furthermore, synthetic derivatives of phytosphingosine have been developed to enhance this anti-inflammatory efficacy while reducing potential toxicity, and these have been shown to ameliorate skin inflammation. nih.gov
Antioxidant and Anti-inflammatory Mechanisms (Cellular/Molecular Basis)
The antioxidant and anti-inflammatory effects of this compound are rooted in its ability to modulate key signaling pathways and reduce oxidative stress. The anti-inflammatory mechanisms are particularly well-documented for its phytosphingosine (PHS) component. nih.gov
PHS exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov In LPS-stimulated macrophages, PHS was found to inhibit the nuclear migration of NF-κB and the degradation of its inhibitor, IκBα. It also suppressed the phosphorylation of key MAPK proteins, including p38, ERK, and JNK. nih.gov By targeting these central inflammatory pathways, PHS effectively downregulates the expression of inflammatory enzymes like iNOS and COX2, leading to a reduction in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov
In terms of antioxidant activity, phytoceramides have been shown to reduce the levels of free radicals in the skin. lifeextension.com A derivative, tetraacetyl phytosphingosine (TAPS), is noted for its antioxidant properties. nih.gov This antioxidant capacity, combined with the profound anti-inflammatory actions, helps to protect cells from damage and maintain tissue homeostasis, particularly in the skin where exposure to environmental stressors is high. coastdermatology.comphysiciannaturals.com
Table 3: Anti-inflammatory and Antioxidant Mechanisms
| Activity | Mechanism | Effect | Reference(s) |
|---|---|---|---|
| Anti-inflammatory | Inhibition of NF-κB signaling | Reduced nuclear migration of NF-κB | nih.gov |
| Anti-inflammatory | Inhibition of MAPK signaling | Suppression of p38, ERK, and JNK phosphorylation | nih.gov |
| Anti-inflammatory | Downregulation of inflammatory enzymes | Decreased iNOS and COX2 expression | nih.gov |
| Anti-inflammatory | Reduction of inflammatory mediators | Decreased production of NO and PGE2 | nih.gov |
| Antioxidant | Free radical scavenging | Reduction of free radicals in the skin | lifeextension.com |
Analytical and Methodological Approaches in N Hexadecanoyl Phytosphingosine Research
Advanced Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating N-Hexadecanoyl-phytosphingosine from other lipid species prior to analysis. This separation is crucial for accurate quantification and to avoid ion suppression effects in mass spectrometry. nih.gov
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a cornerstone technique for the analysis of sphingolipids, including ceramides (B1148491) like this compound. nih.govnih.govchromatographyonline.com This combination offers high specificity and sensitivity for detecting and quantifying various lipid components in biological samples. nih.gov The liquid chromatography step separates the complex mixture of lipids, while the mass spectrometer provides detailed structural information and enables precise measurement. nih.govproquest.com
Methodologies using HPLC-MS/MS are considered a gold standard for trace quantitative analysis in complex mixtures. youtube.com The process often involves reversed-phase chromatography, which separates lipids based on their hydrophobicity. nih.gov The separated analytes are then ionized, typically using electrospray ionization (ESI), before entering the mass spectrometer for detection. nih.govproquest.com This approach allows for the positive identification and quantification of metabolites in intricate biological matrices. nih.gov For instance, a recent study utilized liquid chromatography–tandem mass spectrometry (LC–MS/MS) to create a comprehensive profile of human ceramides to investigate their roles in various diseases. chromatographyonline.com
| Parameter | Description | Relevance to this compound Analysis |
| Stationary Phase | Typically a C18 column in reversed-phase HPLC. | Effective for separating hydrophobic molecules like ceramides based on their acyl chain length and hydroxylation. |
| Mobile Phase | A gradient of organic solvents (e.g., methanol (B129727), acetonitrile) and water. | Optimized to achieve good separation of different ceramide species. |
| Detector | Tandem Mass Spectrometer (MS/MS). | Provides high selectivity and sensitivity for identification and quantification. nih.gov |
| Ionization Source | Electrospray Ionization (ESI). | A soft ionization technique suitable for fragile lipid molecules, minimizing fragmentation during ionization. nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns with sub-2 µm particles to achieve higher resolution, greater sensitivity, and faster analysis times. nih.gov UPLC, when coupled with high-resolution mass spectrometry, is a powerful tool for comprehensive lipidomics profiling, capable of analyzing hundreds of lipid species in a single run. nih.govnih.gov This enhanced chromatographic performance is particularly advantageous for resolving isomeric and isobaric lipid species, which are common in the ceramide family. nih.gov
The use of UPLC minimizes ion suppression and allows for the clear discrimination of authentic sample components from artificially generated ions that can occur during analysis. nih.gov This methodology provides a robust alternative to direct infusion-based "shotgun" lipidomics, offering superior separation and selectivity. nih.gov
Mass Spectrometry-Based Strategies for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool in lipid research, providing molecular weight information, structural details through fragmentation patterns, and accurate quantification. mdpi.com
Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural characterization of lipids. mdpi.com In an MS/MS experiment, a specific precursor ion (in this case, the protonated this compound molecule) is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its unambiguous identification. researchgate.net
For ceramides, characteristic fragment ions arise from the cleavage of the amide bond and the sphingoid backbone. gatech.edu Precursor ion scans, which detect all ions that fragment to a specific product ion, are often used to identify different classes of sphingolipids within a complex mixture. researchgate.netnih.gov For example, scanning for the m/z of the sphingoid base can reveal all ceramide species containing that particular backbone. This approach provides a wealth of structural information and is highly specific. nih.gov
| MS/MS Scan Type | Description | Application in this compound Analysis |
| Product Ion Scan | A specific precursor ion is selected and fragmented to generate a spectrum of its product ions. | Confirms the identity of this compound by matching its fragmentation pattern to a known standard. |
| Precursor Ion Scan | The mass spectrometer is set to detect all precursor ions that produce a specific, common fragment ion upon collision-induced dissociation. nih.gov | Identifies all ceramides containing a phytosphingosine (B30862) backbone by scanning for its characteristic fragment. |
| Multiple Reaction Monitoring (MRM) | A specific precursor ion and one of its specific product ions are monitored. researchgate.netnih.gov | Provides highly sensitive and specific quantification of this compound by filtering out background noise. researchgate.net |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to lipid analysis. nih.gov This technique separates ions in the gas phase based on their size, shape, and charge, before they enter the mass spectrometer. nih.gov This is particularly useful for separating lipid isomers that have the same mass but different three-dimensional structures. nih.gov
The integration of IMS into lipidomic workflows can significantly improve confidence in lipid identification by providing an ion's mobility information as an additional descriptor. nih.gov It also helps to reduce the complexity of mass spectra and enhance the resolution of isomeric species. nih.gov For complex samples like sebum, IMS-MS has been shown to increase the number of detectable features significantly, which is critical for biomarker discovery. acs.org While direct applications on this compound are not detailed in the provided context, the successful application of IMS-MS in resolving other ceramide and lipid isomers suggests its high potential for research on this specific compound. nih.govnih.gov
For accurate quantification of lipids, isotope-dilution mass spectrometry is a widely adopted and robust method. nih.gov This approach involves adding a known amount of a stable isotope-labeled version of the analyte of interest (e.g., this compound with ¹³C or ²H atoms) to the sample as an internal standard. nih.govnih.gov
Because the internal standard is chemically identical to the analyte, it co-elutes in chromatography and experiences similar ionization efficiency and fragmentation in the mass spectrometer. nih.gov The ratio of the signal from the endogenous analyte to the signal from the isotope-labeled internal standard is used to calculate the precise concentration of the analyte in the original sample. nih.gov This method corrects for variations in sample extraction, processing, and instrument response, leading to highly accurate and reproducible quantitative results. nih.govnih.gov This strategy has been successfully applied to map the dynamics of lipid metabolism and can provide detailed insights into the synthesis and turnover of individual lipid species. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. copernicus.org For this compound and related sphingolipids, NMR provides critical insights into the orientation of the headgroup, the conformation of the sphingoid base, and the packing of the acyl chains, which are all crucial for their function in biological membranes.
High-resolution ¹H NMR spectra, in conjunction with techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal the relative populations of different conformers in solution. copernicus.org While detailed NMR conformational studies specifically on this compound are not extensively published, research on structurally similar molecules like N-palmitoyl-sphingomyelin (PSM) using deuterium (B1214612) NMR (²H-NMR) provides valuable analogous data. nih.gov These studies, utilizing selectively deuterated lipid molecules, have shown that the N-acyl chain can adopt a bent conformation, similar to the sn-2 chain of phosphatidylcholines. nih.gov The quadrupolar splittings observed in ²H-NMR spectra of labeled PSM indicate different orientations of C-D bonds along the acyl chain, which supports a non-linear arrangement. nih.gov Such conformational preferences are vital for understanding how these lipids pack within the stratum corneum and influence membrane fluidity and barrier function.
The analysis of chemical shifts, coupling constants (like ³J(HN,Hα)), and temperature coefficients from NMR experiments can define the backbone torsion angles (φ and ψ) and the extent of hydrogen bonding within the molecule. mdpi.com Although direct application to this compound is a specialized area of research, the principles established from studies on other lipids and peptides are directly transferable. copernicus.orgmdpi.com
Table 1: NMR Techniques in Sphingolipid Conformational Analysis
| NMR Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| ¹H NMR | Provides information on chemical environment of protons, relative populations of conformers. copernicus.org | Foundational for structural identification and assessing conformational equilibria. |
| ²H NMR (Deuterium NMR) | Determines orientation and dynamics of specific C-D bonds in labeled molecules. nih.gov | Elucidates acyl chain and sphingoid base conformation and ordering within a bilayer. nih.gov |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Measures through-space proximity of protons, helping to define 3D structure. | Crucial for determining the spatial arrangement of the headgroup relative to the acyl chains. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates proton and carbon signals, aiding in resonance assignment. mdpi.com | Essential for unambiguous assignment of complex spectra in structural studies. |
Radiometric and Fluorescent Labeling Techniques for Metabolic Tracking
To understand the lifecycle of this compound—from its synthesis and transport to its eventual breakdown—researchers employ labeling techniques that allow for its visualization and quantification within cells and tissues.
Radiometric labeling offers a highly sensitive method for tracing metabolic pathways. Isotopes such as ³H or ¹⁴C can be incorporated into precursors of this compound. For instance, cells can be incubated with [³H]dihydrosphingosine ([³H]DHS) or radiolabeled serine, which are precursors in the ceramide biosynthesis pathway. nih.govnih.gov The incorporation of the radiolabel into this compound and its metabolites can then be tracked over time. By separating the lipids using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and measuring the radioactivity, researchers can determine the rates of synthesis and turnover. nih.gov One study utilized orally administered ¹³C₃, ¹⁵N L-serine in drinking water to track the in vivo synthesis of ceramides in different cellular compartments, demonstrating a powerful method to assess metabolic kinetics. nih.gov
Fluorescent labeling provides the advantage of visualizing the subcellular localization and dynamic trafficking of lipids in living cells using fluorescence microscopy. researchgate.netub.edu Analogs of ceramides are synthesized with a fluorescent tag, such as Boron-dipyrromethene (BODIPY) or other organic fluorophores like COUPY. researchgate.netub.eduacs.org These fluorescent probes, like BODIPY-labeled ceramides, can be introduced to cells, and their journey through various organelles, such as the Golgi apparatus and lysosomes, can be monitored in real-time. researchgate.netub.edu The choice of fluorophore can influence the probe's behavior and subcellular distribution, allowing for the development of tools that target specific organelles or pathways. ub.eduacs.org These studies have been instrumental in understanding the mechanisms of sphingolipid sorting and transport, processes that are likely shared by this compound. youtube.com
Table 2: Common Probes for Tracking Ceramide Metabolism and Trafficking
| Probe Type | Example Probe | Application | Key Findings |
|---|---|---|---|
| Radiolabeled Precursor | [³H]Dihydrosphingosine | In vivo labeling to trace ceramide synthesis pathways. nih.gov | Allows quantification of newly synthesized complex sphingolipids. nih.gov |
| Radiolabeled Precursor | ¹³C₃, ¹⁵N L-serine | In vivo kinetic studies of ceramide turnover in specific organelles (e.g., mitochondria). nih.gov | Revealed alterations in mitochondrial ceramide turnover in response to diet. nih.gov |
| Fluorescent Ceramide Analog | BODIPY-C₅-Ceramide | Vital staining of the Golgi apparatus and monitoring transport to the plasma membrane. researchgate.net | Accumulation in the Golgi results in altered spectral properties, enabling monitoring of lipid traffic. researchgate.net |
| Fluorescent Ceramide Analog | COUPY-labeled Ceramides | Probing subcellular localization, particularly in endosomes and lysosomes. ub.eduacs.org | The fluorophore itself influences the probe's destination, providing tools for pathway-specific tracking. ub.eduacs.org |
Imaging Mass Spectrometry (IMS) for Spatial Distribution Analysis
Imaging Mass Spectrometry (IMS) is a label-free technology that provides detailed information about the spatial distribution of hundreds of molecules, including lipids like this compound, directly from tissue sections. nih.govplos.org This technique maintains the histopathological context, allowing for the correlation of molecular distributions with specific cell types or tissue structures. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI)-IMS is a commonly used IMS technique. nih.govnih.gov In a typical MALDI-IMS experiment, a thin slice of tissue is coated with a matrix that facilitates the ionization of analytes. A laser is rastered across the tissue surface, generating a mass spectrum at each pixel. These spectra are then compiled to create an ion-density map, visualizing the distribution of specific molecules. nih.gov
IMS has been successfully applied to visualize the distribution of various ceramide species in the skin. nih.govplos.orgnih.gov These studies have shown that different ceramides have distinct localization patterns within the layers of the epidermis, which is critical for the skin's barrier function. nih.govnih.gov Alterations in these distributions are linked to skin diseases, highlighting the importance of precise spatial organization. nih.govnih.gov Although not always distinguishing this compound from other ceramides of the same mass, the technique can map the distribution of lipids with the corresponding mass-to-charge ratio (m/z), providing invaluable information about its localization in tissues like skin or in pathological conditions such as cancer. nih.gov
In Silico Modeling and Computational Chemistry Approaches for this compound Interactions
In silico modeling and computational chemistry provide a molecular-level lens to examine the behavior of this compound and its interactions with other molecules, which can be difficult to observe experimentally. These methods complement wet-lab techniques by offering predictions and detailed mechanistic insights.
Molecular Dynamics (MD) simulations are a cornerstone of this approach. nih.govacs.org In MD simulations, the movements of atoms in a system are calculated over time based on a force field, which describes the potential energy of the particles. This allows researchers to simulate the behavior of this compound within a lipid bilayer, for example, to study its effect on membrane properties such as thickness, fluidity, and curvature. nih.govacs.orgnih.gov Studies on ceramide-containing bilayers have shown that the presence and concentration of ceramides significantly impact the structural ordering of the membrane. nih.govacs.org The additional hydroxyl group in the phytosphingosine base of this compound compared to sphingosine-based ceramides leads to different hydrogen-bonding capabilities, which can be explicitly modeled to understand its specific impact on membrane structure and interactions with neighboring lipids and proteins. nih.gov
These simulations can predict key parameters like the area per lipid molecule and NMR order parameters, which can then be compared with experimental data for validation. acs.org Furthermore, computational approaches can explore the energetic landscape of ceramide interactions, helping to explain phenomena like the formation of ceramide-rich membrane domains.
Table 3: Computational Approaches in Ceramide Research
| Computational Method | Focus of Study | Key Insights |
|---|---|---|
| Atomistic Molecular Dynamics (MD) | Behavior of ceramide bilayers, role of headgroup chemistry. nih.govacs.org | Reveals how changes in ceramide structure (e.g., sphingosine (B13886) vs. phytosphingosine) alter lipid headgroup orientation and hydrogen bonding, affecting membrane properties. nih.govacs.org |
| Coarse-Grained (CG) MD | Large-scale membrane phenomena (e.g., domain formation, vesicle budding). acs.org | Enables simulation of larger systems and longer timescales to study collective behaviors and membrane remodeling influenced by ceramides. acs.org |
| Quantum Mechanics (QM) Calculations | Electronic properties and reactivity. | Can be used to refine force field parameters and understand the electronic basis of intermolecular interactions. |
Cell-Based Assays and Reporter Systems for Functional Studies
To investigate the biological functions of this compound, researchers utilize a variety of cell-based assays and reporter systems. These tools allow for the study of its role in cellular processes like signaling, apoptosis, and metabolism within a living cellular context.
Assays for Ceramide Metabolism: The activity of enzymes involved in the synthesis of this compound, such as ceramide synthases, can be measured in cell lysates or in intact cells. nih.gov A common method involves incubating cells or cell extracts with a labeled precursor (e.g., a fluorescently tagged or radiolabeled fatty acid or sphingoid base). The formation of the labeled ceramide product is then quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. nih.gov Recently, a method was developed to specifically quantify ceramide at the plasma membrane by using an exogenous bacterial ceramidase to hydrolyze it to sphingosine, which is then measured. nih.gov
Functional Reporter Assays: While direct reporter systems for this compound are not common, its downstream effects can be monitored using reporter genes linked to specific signaling pathways. For instance, if this compound is hypothesized to activate a particular transcription factor, a reporter construct containing the binding site for that factor upstream of a reporter gene (like luciferase or green fluorescent protein) can be introduced into cells. An increase in reporter signal upon treatment with this compound would indicate activation of that pathway. Studies on related ceramides have shown their involvement in regulating exosome production and chemoresistance, which can be assessed through cell viability assays and analysis of exosomal content. nih.gov
Cellular Phenotype Analysis: The function of this compound can also be inferred by observing cellular phenotypes. For example, its role in skin barrier function can be studied using keratinocyte cell cultures, where barrier integrity can be assessed by measuring transepithelial electrical resistance (TEER). Its involvement in cell signaling can be studied by measuring downstream events like cytokine expression or the activation of specific kinases. sigmaaldrich.com
Preparation and Purification Methods for Research Grade this compound from Biological Sources
Obtaining pure this compound is essential for conducting accurate in vitro and cell-based studies. While chemical synthesis is one route, isolation from biological sources that naturally produce phytoceramides is also a common practice.
Extraction from Biological Sources: Yeasts, such as Saccharomyces cerevisiae and Wickerhamomyces ciferrii, are prominent biological sources for phytoceramides. nih.govresearchgate.netnih.gov The general procedure involves culturing the yeast, harvesting the cells, and then performing a lipid extraction. jmb.or.kr A common extraction method is a modified Bligh-Dyer or Folch extraction, using a mixture of chloroform (B151607) and methanol to solubilize the lipids from the cell mass. jmb.or.kr Plant sources are also used, though the concentrations of phytoceramides are often lower, making extraction more challenging. nih.gov
Purification Techniques: The crude lipid extract contains a complex mixture of different lipid classes. Therefore, purification is a critical step.
Alkaline Hydrolysis: A mild alkaline hydrolysis step is often employed to break down ester-linked lipids (like glycerophospholipids), leaving the more stable amide-linked ceramides intact. jmb.or.kr
Chromatography: Column chromatography is the primary tool for purifying ceramides from the crude extract. Silica gel is a common stationary phase, where lipids are separated based on their polarity. google.com A solvent gradient, for instance, moving from non-polar solvents like hexane (B92381) to more polar solvents like chloroform and methanol, is used to elute different lipid classes sequentially. nih.gov
Molecularly Imprinted Polymers: An advanced technique involves using molecularly imprinted polymeric monoliths (MIPMs) for solid-phase extraction. nih.gov These polymers are created with a template molecule (e.g., a ceramide analog), resulting in binding sites that are highly specific for the target ceramide structure, allowing for a very selective purification from complex yeast lipid extracts. nih.gov
High-Performance Liquid Chromatography (HPLC): For final purification to research-grade, normal-phase or reverse-phase HPLC is often used. This technique provides high resolution, allowing for the separation of individual ceramide species that may differ only slightly in their acyl chain length or hydroxylation pattern. jmb.or.kr
The purity of the final product is typically assessed by thin-layer chromatography (TLC), gas chromatography (GC), or mass spectrometry. sigmaaldrich.comjmb.or.kr
Synthetic Strategies and Analog Development for Research Purposes
Chemoenzymatic Synthesis of N-Hexadecanoyl-phytosphingosine and its Derivatives
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical methods to produce complex molecules like this compound with high efficiency and stereoselectivity. This approach often involves the enzymatic acylation of a phytosphingosine (B30862) backbone.
A common strategy is the use of lipases to catalyze the N-acylation of the free amino group of a sphingoid base. google.com Lipases, such as those from Candida species, are effective catalysts for this transformation. nih.govmdpi.com For instance, a method for producing ceramides (B1148491) involves the selective N-acylation of lysosphingolipids by reacting an organic acid or its ester with the lysosphingolipid in an organic medium in the presence of a lipase. google.com This process has been shown to yield the desired N-acyl phytosphingosine with good conversion rates. google.com
One of the key advantages of enzymatic synthesis is the high regioselectivity, which minimizes the need for protecting groups and simplifies purification. nih.gov For example, lipase-catalyzed acylation of amino alcohols has been shown to proceed with high selectivity for the amino group, even in the presence of multiple hydroxyl groups. nih.gov This is particularly important in the synthesis of this compound, which has three hydroxyl groups.
The general chemoenzymatic approach can be summarized in the following steps:
Chemical synthesis of the phytosphingosine backbone. nih.gov
Enzymatic acylation of the phytosphingosine with hexadecanoic acid or an activated derivative, catalyzed by a lipase. google.comdtu.dk
Purification of the resulting this compound.
This method has been successfully applied to the synthesis of various ceramides and their derivatives, demonstrating its broad applicability in lipid synthesis. dtu.dknih.gov
Total Chemical Synthesis Approaches for this compound
While chemoenzymatic methods offer significant advantages, total chemical synthesis provides a powerful alternative for accessing this compound and its analogs. Total synthesis offers the flexibility to introduce a wide range of modifications to both the fatty acid chain and the sphingoid base, which is invaluable for SAR studies.
A key step in the total synthesis of this compound is the stereoselective construction of the phytosphingosine backbone. This is often achieved using chiral starting materials, such as amino acids or carbohydrates, to control the stereochemistry of the final product. dtu.dk
Once the phytosphingosine backbone is obtained, the final step is the acylation of the amino group with hexadecanoic acid. This is typically achieved using a coupling agent to activate the carboxylic acid. A variety of coupling agents can be employed for this purpose, with PyBOP® being a notable example that has been used to prepare deuterated ceramides in high yields. nih.gov
The general scheme for the total chemical synthesis can be outlined as follows:
Stereoselective synthesis of the phytosphingosine backbone.
Coupling of the phytosphingosine with hexadecanoic acid using a suitable activating agent.
Purification of the final product.
This approach has been used to synthesize a range of ceramides with different fatty acid chains and sphingoid bases, highlighting its versatility. nih.gov
Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies
The synthesis of analogs of this compound is a critical component of SAR studies. By systematically modifying the structure of the molecule and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for its function.
Modifications can be introduced at several positions within the molecule, including:
The fatty acid chain: The length, degree of saturation, and presence of functional groups in the fatty acid chain can be varied.
The sphingoid base: The length of the carbon chain, the stereochemistry of the hydroxyl groups, and the presence of double bonds can be altered.
The synthesis of these analogs generally follows the same principles as the total chemical synthesis of the natural product. The desired modifications are incorporated into the synthetic route, either by using modified starting materials or by introducing the changes at a later stage of the synthesis.
For example, analogs with different fatty acid chains can be prepared by using different carboxylic acids in the final acylation step. Similarly, analogs with modified sphingoid bases can be synthesized by starting with different chiral building blocks.
The biological evaluation of these analogs provides valuable insights into the molecular basis of this compound's activity and can guide the design of new molecules with improved properties.
Preparation of Isotopically Labeled this compound for Metabolic Tracing
Isotopically labeled versions of this compound are indispensable tools for studying its metabolism and distribution in biological systems. By replacing one or more atoms in the molecule with a stable or radioactive isotope, researchers can track its fate using techniques such as mass spectrometry or scintillation counting.
The synthesis of isotopically labeled ceramides typically involves the use of a labeled precursor at a suitable stage in the synthetic route. For example, to label the fatty acid chain, a labeled version of hexadecanoic acid can be used in the acylation step. Similarly, to label the sphingoid base, a labeled starting material can be used in its synthesis.
A published method describes the synthesis of deuterated ceramides, including those with perdeuterated or specifically ω-deuterated N-acyl residues. nih.gov In this approach, deuterated fatty acids were synthesized and then coupled with sphingosine (B13886) or phytosphingosine to yield the desired labeled ceramides. nih.gov
The availability of these labeled compounds allows for a detailed investigation of the metabolic pathways involving this compound, providing crucial information about its biosynthesis, degradation, and transport.
N Hexadecanoyl Phytosphingosine in Models of Physiological and Pathophysiological States
Role in Cellular Stress Responses (e.g., Oxidative Stress, ER Stress)
N-Hexadecanoyl-phytosphingosine and its parent molecule, phytosphingosine (B30862), are implicated in the cellular response to various stressors, including oxidative and endoplasmic reticulum (ER) stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to cellular damage. nih.gov Phytosphingosine has been noted for its ability to help reduce inflammation, a common consequence of cellular stress. labclinics.com
The endoplasmic reticulum is a critical organelle for protein and lipid synthesis. nih.gov When its function is perturbed, unfolded or misfolded proteins accumulate, leading to ER stress. nih.gov In yeast models, ER stress has been shown to increase the levels of phytosphingosine (PHS). nih.gov This increase in PHS is not merely a byproduct of stress but appears to be a signaling event that activates the ER stress surveillance (ERSU) pathway. nih.gov This pathway is a quality control mechanism to ensure that daughter cells inherit a functional ER. nih.gov The activation of the ERSU pathway by PHS involves blocking the inheritance of compromised ER, mislocalization of septins, and phosphorylation of Slt2. nih.gov
Furthermore, studies have shown that various cellular stressors, including those that disrupt the cytoskeleton, Golgi apparatus, and mitochondria, or cause DNA damage, can lead to the accumulation of sphingosine-1-phosphate (S1P), a metabolite of sphingosine (B13886). embopress.org This accumulation can, in turn, trigger inflammatory responses. embopress.org In the context of ER stress, S1P can activate NF-κB, a key transcription factor involved in inflammation and immunity, through the formation of a signaling complex with proteins like TRAF2 and RIP1. escholarship.org This suggests a broader role for sphingolipid metabolites in orchestrating cellular responses to a wide array of stressful conditions.
Modulation of Autophagy and Lysosomal Function
While direct studies on this compound's role in autophagy and lysosomal function are specific, the broader family of sphingolipids, including ceramides (B1148491) and their metabolites, are known to be crucial regulators of these processes. Lysosomes are central to cellular degradation and recycling pathways, including autophagy.
Deficiencies in enzymes that metabolize sphingolipids can lead to their accumulation within lysosomes, a hallmark of lysosomal storage diseases. For instance, Farber disease is caused by a deficiency in acid ceramidase, leading to the accumulation of ceramide in lysosomes. nih.govthemedicalbiochemistrypage.org This accumulation disrupts normal lysosomal function and contributes to the pathology of the disease. While this compound itself is not the primary accumulating lipid in Farber disease, this example highlights the critical importance of proper sphingolipid metabolism for lysosomal health. The proper functioning of lysosomes is intrinsically linked to the process of autophagy, where cellular components are delivered to the lysosome for degradation. Therefore, dysregulation of sphingolipid metabolism can be inferred to impact autophagic pathways.
Involvement in Apoptosis and Cell Cycle Arrest in Disease Models (e.g., Cancer Cell Lines, Neurodegeneration Models)
This compound and its parent compound, phytosphingosine, have demonstrated significant effects on apoptosis (programmed cell death) and cell cycle arrest, particularly in the context of cancer.
Phytosphingosine has been shown to potently induce apoptosis in various human cancer cell lines. nih.govcapes.gov.br The proposed mechanisms for this pro-apoptotic activity are multifaceted. One key pathway involves the direct, death receptor-independent activation of caspase-8. nih.gov Additionally, phytosphingosine can trigger the mitochondrial pathway of apoptosis by promoting the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria. nih.govnih.gov This leads to the release of cytochrome c, a critical step in the activation of the caspase cascade. nih.gov Studies have also indicated that phytosphingosine can down-regulate the anti-apoptotic protein Bcl-2, further shifting the cellular balance towards apoptosis. sciopen.com
In leukemia cell lines such as K562 and SUP-B15, phytosphingosine has been observed to inhibit proliferation in a time- and dose-dependent manner and to induce mitochondria-dependent apoptosis. sciopen.com
Derivatives of phytosphingosine, such as tetra-acetyl phytosphingosine (TAPS), have also been investigated for their effects on cell cycle and apoptosis. In human keratinocyte (HaCaT) cells, TAPS was found to induce apoptosis and cause cell cycle arrest in the G2 phase. nih.gov This was associated with changes in the levels of cell cycle regulatory proteins, including an increase in the pro-apoptotic Bax and the anti-apoptotic Bcl-xL, as well as increased phosphorylation of Cdc2. nih.gov
Furthermore, the apoptotic effect of short-chain ceramides, such as N-hexanoylsphingosine, can be influenced by other metabolic pathways. In human neuroepithelioma cells, the apoptotic effect of C6-Cer was potentiated when the synthesis of glucosylceramide was inhibited, suggesting that glycosylation of ceramide can be a mechanism for cancer cells to evade apoptosis. nih.gov
Table 1: Effects of Phytosphingosine and its Derivatives on Apoptosis and Cell Cycle in Disease Models
| Compound | Cell Line(s) | Key Findings |
|---|---|---|
| Phytosphingosine | Human cancer cells | Induces apoptosis via caspase-8 activation and Bax translocation. nih.gov |
| Phytosphingosine | Leukemia cells (K562, SUP-B15) | Inhibits proliferation and induces mitochondria-dependent apoptosis. sciopen.com |
| Tetra-acetyl phytosphingosine (TAPS) | Human keratinocytes (HaCaT) | Induces apoptosis and G2 phase cell cycle arrest. nih.gov |
Contribution to Membrane Remodeling in Viral Infections (Cellular Entry/Replication)
The entry of enveloped viruses, such as Herpes Simplex Virus (HSV), into a host cell is a complex process that involves the fusion of the viral envelope with a cellular membrane. nih.gov This process is mediated by viral glycoproteins and relies on interactions with specific host cell receptors and factors. nih.gov While direct evidence for the involvement of this compound in this process is specific, the broader class of sphingolipids, including ceramides, are known to be integral components of cellular membranes and lipid rafts.
Lipid rafts are specialized membrane microdomains enriched in sphingolipids and cholesterol, and they are often exploited by viruses for entry, replication, and budding. The composition of these rafts, including the presence of specific ceramides, can influence membrane fluidity and the clustering of receptors, thereby affecting viral entry. Although the precise role of this compound in membrane remodeling during viral infections is an area for further research, its nature as a ceramide suggests a potential contribution to the lipid environment that viruses may utilize.
Dysregulation in Inherited Metabolic Disorders Affecting Sphingolipid Metabolism (e.g., Lysosomal Storage Diseases)
Inherited metabolic disorders affecting sphingolipid metabolism often lead to the accumulation of specific lipid species, resulting in a group of conditions known as lysosomal storage diseases. nih.gov One such disorder is Farber disease, which is caused by a deficiency of the lysosomal enzyme acid ceramidase. nih.govthemedicalbiochemistrypage.org This enzymatic defect leads to the accumulation of ceramide in various tissues, causing a range of severe symptoms including joint deformities, subcutaneous nodules, and neurological problems. nih.govthemedicalbiochemistrypage.orgnih.gov
While this compound is a type of ceramide, the primary accumulating substrate in Farber disease is more broadly defined as ceramide. The pathology of Farber disease underscores the critical importance of maintaining the proper balance of sphingolipid metabolism. The accumulation of ceramides within lysosomes disrupts cellular function and leads to the clinical manifestations of the disease. nih.gov The severity of Farber disease can vary, with some forms leading to early death, highlighting the devastating consequences of dysregulated ceramide metabolism. themedicalbiochemistrypage.org
Table 2: Inherited Metabolic Disorder Associated with Ceramide Accumulation
| Disorder | Deficient Enzyme | Accumulated Substrate | Key Clinical Features |
|---|
Role in Inflammatory Processes at the Cellular and Tissue Level (e.g., Keratinocyte Inflammation, Macrophage Activation)
This compound and its parent compound, phytosphingosine, play a significant role in modulating inflammatory processes, particularly in the skin. Phytosphingosine is a natural component of the epidermis and is involved in the skin's defense system. nih.gov
In keratinocytes, the primary cells of the epidermis, phytosphingosine and its derivatives have been shown to ameliorate skin inflammation. nih.govsigmaaldrich.com They can inhibit key inflammatory signaling pathways, including the NF-κB and JAK/STAT pathways. nih.govsigmaaldrich.com This inhibitory action helps to reduce the production of pro-inflammatory cytokines. For instance, phytosphingosine has been found to inhibit the expression of allergic cytokines like IL-4 and TNF-α. labclinics.com
Studies using mouse models of skin inflammation have demonstrated that topical application of phytosphingosine derivatives can suppress inflammatory responses, such as ear swelling and psoriasiform dermatitis. nih.govsigmaaldrich.com Furthermore, phytosphingosine has been shown to inhibit TPA-induced hyperproliferation and inflammation in mouse skin. nih.gov
In addition to its effects on keratinocytes, phytosphingosine also influences the function of immune cells like macrophages. Macrophages are key players in the inflammatory response, and their activation by stimuli such as lipopolysaccharides (LPS) leads to the production of inflammatory mediators. cellmolbiol.org Phytosphingosine has been shown to exert anti-inflammatory effects by modulating macrophage activity. cellmolbiol.org
Interaction with Microorganisms: Host-Pathogen Lipid Dynamics (e.g., Fungal, Bacterial)
This compound has been identified in various microorganisms, including the fungus Daldinia concentrica and the protozoan parasite Trypanosoma brucei. nih.gov This suggests a role for this lipid in the biology of these organisms.
In the context of host-pathogen interactions, sphingolipids are increasingly recognized as important players. The lipid composition of both the host cell and the pathogen can influence the outcome of an infection. For instance, phytosphingosine, which is naturally present in the skin, exhibits antimicrobial properties. researchgate.net This suggests that it can contribute to the skin's barrier function by helping to control the growth of potentially harmful microorganisms.
The presence of this compound in a pathogen like Trypanosoma brucei could indicate its involvement in the parasite's membrane structure, signaling pathways, or its interaction with the host. Further research is needed to fully elucidate the specific roles of this compound in the context of host-pathogen lipid dynamics.
This compound in Organ-Specific Cellular Homeostasis Models (e.g., Skin Epidermis, Neural Cells)
This compound, a phytoceramide, plays a significant role in maintaining cellular equilibrium in various tissues, most notably in the skin epidermis and potentially within the complex environment of neural cells. Its impact on cellular processes such as differentiation, proliferation, and barrier function underscores its importance in both healthy physiological states and in the context of disease models.
Skin Epidermis
The skin epidermis is a dynamic organ that relies on a fine-tuned balance of keratinocyte proliferation, differentiation, and the synthesis of a specialized lipid matrix to maintain its crucial barrier function. Phytosphingosine (PS), the backbone of this compound, and its derivatives are integral to these processes. Research has demonstrated that phytosphingosine actively promotes the differentiation of human keratinocytes. nih.govfrontiersin.org This is a critical process for the formation of the stratum corneum, the outermost layer of the skin responsible for preventing water loss and protecting against external insults.
Studies have shown that treatment with phytosphingosine leads to an increase in the production of cornified envelopes, which are resilient protein/lipid structures essential for the structural integrity of the stratum corneum. nih.gov Furthermore, the expression of key epidermal differentiation marker proteins, such as involucrin, loricrin, and keratin (B1170402) 1, is significantly upregulated in the presence of phytosphingosine. nih.gov Concurrently, phytosphingosine has been observed to inhibit DNA synthesis in normal human epidermal keratinocytes, thereby controlling proliferation and promoting a shift towards terminal differentiation. nih.gov
In pathophysiological models, such as irritant contact dermatitis induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), phytosphingosine has demonstrated anti-proliferative and anti-inflammatory effects. It has been shown to block epidermal thickening and the infiltration of inflammatory cells. nih.gov Moreover, the ratio of different ceramide species, including those with a phytosphingosine base, is crucial for barrier integrity. An altered ratio, as seen in inflammatory skin diseases like atopic dermatitis and psoriasis, is correlated with impaired skin barrier function. ucdavis.edunih.gov
Beyond its direct effects on differentiation, phytosphingosine also plays a fundamental role in the biosynthesis of other essential ceramides. It uniquely stimulates the expression of dihydroceramide (B1258172) C4-desaturase (DES2), an enzyme critical for the synthesis of ceramide NP, one of the most abundant ceramides in the human skin barrier. nih.govresearchgate.net This highlights a multi-faceted role for this compound and its precursors in maintaining the complex lipid architecture of the epidermis. Additionally, phytosphingosine contributes to skin hydration by modulating the metabolism of filaggrin, a protein that breaks down to form the natural moisturizing factor (NMF). mdpi.com
Table 1: Effect of Phytosphingosine on Keratinocyte Differentiation Markers
| Marker | Effect of Phytosphingosine Treatment | Reference |
|---|---|---|
| Cornified Envelope | Approximately 1.8-fold increase in production | nih.gov |
| Involucrin | Increased expression | nih.gov |
| Loricrin | Increased expression | nih.gov |
| Keratin 1 | Increased expression | nih.gov |
| DNA Synthesis | Inhibition (down to 20% of control) | nih.gov |
Table 2: Role of Phytosphingosine in Epidermal Homeostasis
| Process | Effect of Phytosphingosine | Reference |
|---|---|---|
| Keratinocyte Differentiation | Stimulation | nih.govfrontiersin.org |
| Keratinocyte Proliferation | Inhibition | nih.gov |
| Ceramide NP Biosynthesis | Upregulation via DES2 expression | nih.gov |
| Natural Moisturizing Factor (NMF) Formation | Modulation of filaggrin metabolism | mdpi.com |
| Inflammatory Response (TPA-induced) | Inhibition of epidermal thickening and inflammatory cell infiltration | nih.gov |
Neural Cells
While specific research on this compound in neural cell homeostasis is limited, the broader family of ceramides, to which it belongs, is known to be critically important in the central nervous system. nih.gov Ceramides are integral structural components of neuronal cell membranes and act as potent signaling molecules in a variety of cellular events, including neuronal development, differentiation, apoptosis, and neuroinflammation. nih.govnih.gov
The balance of sphingolipid metabolism is crucial for brain homeostasis. nih.gov Ceramides with different acyl chain lengths, such as C16:0 (palmitoyl), which is present in this compound, play significant roles in maintaining the integrity and fluidity of the plasma membrane and are involved in modulating neurotransmitter release. researchgate.net
In the context of neuronal development, ceramide levels can dictate whether a neuron undergoes survival and outgrowth or enters an apoptotic pathway. nih.gov Dysregulation of ceramide metabolism and accumulation of ceramides have been implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. researchgate.netencyclopedia.pubnih.gov Elevated ceramide levels can trigger brain inflammation, promote the release of pro-inflammatory cytokines, and induce oxidative stress in neurons. frontiersin.orgresearchgate.net
Ceramide-induced apoptosis in neurons is a well-documented phenomenon and is associated with the dephosphorylation of survival signaling proteins like Akt and the activation of mitochondrial-dependent caspase pathways. nih.govnih.gov Given that this compound is a type of ceramide, it is plausible that it could play a role in these fundamental processes within neural cells. However, without direct experimental evidence, its specific functions in both physiological and pathophysiological models of the nervous system remain an area for future investigation.
Future Directions and Emerging Research Avenues
Systems Biology Approaches to N-Hexadecanoyl-phytosphingosine Signaling Networks
Understanding the complete influence of this compound requires a shift from studying single pathways in isolation to a systems-level analysis. Systems biology offers a framework to model the complex, dynamic interactions of the signaling networks in which this lipid participates. This approach involves the computational and mathematical modeling of the biosynthesis, degradation, transport, and signaling functions of this compound.
Future research will likely focus on creating detailed kinetic models of the sphingolipid metabolic pathway to predict how fluxes of this compound and related molecules change in response to cellular stress, genetic mutations, or therapeutic agents. By integrating data on enzyme kinetics, protein-lipid interactions, and subcellular localization, these models can simulate the behavior of the entire network. This will be crucial for identifying key regulatory nodes and predicting non-obvious downstream effects of altering this compound levels, providing a more profound understanding of its role in maintaining cellular homeostasis or contributing to disease pathology.
Integration of Multi-Omics Data for Comprehensive Understanding (e.g., Lipidomics, Proteomics, Transcriptomics)
A comprehensive understanding of this compound's role can be achieved by integrating multiple layers of high-throughput biological data. nih.govnih.govnih.gov This multi-omics approach combines lipidomics, proteomics, and transcriptomics to create a detailed molecular snapshot of the cellular state in relation to this specific phytoceramide.
Lipidomics: Advanced mass spectrometry techniques allow for the precise identification and quantification of this compound among a vast pool of other lipid species. researchgate.net This enables researchers to track dynamic changes in its concentration during various biological processes or in response to stimuli.
Proteomics: Quantitative proteomics can identify and quantify the abundance of enzymes involved in the metabolism of this compound, such as ceramide synthases, hydroxylases, and desaturases. nih.govresearchgate.net It also helps in identifying the proteins that are post-translationally modified or whose expression levels change as a direct or indirect consequence of this compound signaling.
Transcriptomics: RNA-sequencing provides a broad view of the gene expression landscape, revealing how the genes encoding for sphingolipid-metabolizing enzymes and their regulators are controlled. nih.govnih.gov
By integrating these datasets, researchers can build correlative and causative models. For instance, an increase in the transcript for a specific ceramide synthase (transcriptomics) can be linked to a higher abundance of that enzyme (proteomics) and a subsequent elevation in this compound levels (lipidomics). This integrated analysis is essential for uncovering the regulatory circuits that govern the function of this lipid. nih.gov
Table 1: Contributions of Multi-Omics to this compound Research
| Omics Field | Key Contribution | Examples of Data Generated |
|---|---|---|
| Lipidomics | Directly measures the abundance of this compound and related lipids. | Absolute or relative quantification of ceramide species, tracking changes in lipid profiles under different conditions. researchgate.net |
| Proteomics | Identifies and quantifies proteins involved in the synthesis, breakdown, and signaling of the compound. | Abundance data for ceramide synthases, sphingomyelinases, and downstream effector proteins. nih.gov |
| Transcriptomics | Measures the expression levels of genes encoding the relevant proteins. | mRNA levels of genes like CERS, DEGS1, and other pathway components, revealing transcriptional regulation. nih.govnih.gov |
Development of Advanced Probes and Biosensors for this compound Detection
A significant challenge in sphingolipid research is the ability to visualize the spatiotemporal dynamics of specific lipids within living cells. To address this, the development of advanced probes and biosensors is a critical area of future research. While general tools for detecting broad classes of ceramides (B1148491) are emerging, creating probes with high specificity for this compound remains a key goal.
Current research has led to the creation of genetically encoded fluorescent biosensors, often based on lipid-binding domains from proteins that naturally interact with ceramides. nih.gov For example, domains from proteins like the kinase suppressor of ras 1 (KSR1) have been fused to fluorescent proteins to track general ceramide accumulation at different subcellular locations, such as the plasma membrane or endolysosomes. biorxiv.org The sensitivity of these probes can be validated by treating cells with inhibitors of sphingolipid synthesis, like myriocin (B1677593) or fumonisin B1, which deplete ceramide levels, or with precursors like palmitate to increase ceramide synthesis. nih.govbiorxiv.org
Future efforts will need to focus on engineering protein domains that can distinguish the unique structural features of this compound, namely the phytosphingosine (B30862) backbone and the C16 acyl chain. Success in this area would allow for real-time imaging of its transport, localization, and concentration changes in response to cellular signals, providing unprecedented insight into its dynamic functions.
Table 2: Types of Probes for Ceramide Detection
| Probe Type | Principle of Operation | Advantages | Limitations |
|---|---|---|---|
| Genetically Encoded Biosensors | A lipid-binding protein domain (e.g., KSR1) is fused to a fluorescent protein (e.g., GFP). Binding to the lipid alters the fluorescent signal or localization. nih.govbiorxiv.org | Enables live-cell imaging with high spatial resolution; can be targeted to specific organelles. | Often lack specificity for a single lipid species; overexpression can cause artifacts. nih.gov |
| Fluorescently Labeled Analogs | A synthetic version of the lipid with a fluorescent tag attached. | Simple to use; can be directly introduced into cells. | May not perfectly mimic the behavior and partitioning of the natural lipid; can be rapidly metabolized. nih.gov |
| Antibody-Based Probes | Antibodies that specifically recognize the lipid headgroup. | High potential for specificity. | Primarily used in fixed and permeabilized cells, which can disrupt natural lipid localization; difficult to use for live-cell dynamics. nih.gov |
Exploration of this compound in Inter-Organelle Communication
Cellular function relies on intricate communication between organelles, often occurring at membrane contact sites where lipids and proteins are exchanged. nih.gov Lipids are not just structural components but key mediators in this crosstalk. nih.gov this compound, which is synthesized in the endoplasmic reticulum (ER), must be transported to other organelles like the Golgi apparatus for further metabolism or to the plasma membrane to execute its functions.
Future research will explore the specific role of this compound in facilitating inter-organelle communication. This involves identifying the specific lipid transfer proteins responsible for its non-vesicular transport, akin to how the CERT protein transports C16-ceramide from the ER to the Golgi. ebi.ac.uk Researchers will investigate whether the localized accumulation of this compound at membrane contact sites helps recruit specific proteins, modulate the activity of membrane-bound enzymes, or alter the physical properties of the membrane to influence signaling events between organelles like the ER, mitochondria, and lysosomes.
Therapeutic Potential Exploration via Molecular Targeting of this compound Pathways (Pre-clinical, Molecular Level)
The pathways that control the levels of sphingolipids are increasingly recognized as viable targets for therapeutic intervention, particularly in cancer and metabolic diseases. mdpi.com The concept of the "sphingolipid rheostat" posits that the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate determines cell fate. mdpi.com However, the biological activity of ceramides is also highly dependent on their N-acyl chain length. nih.govmdpi.com
For example, C16 ceramides have been shown to induce apoptosis in some cancer cell lines while being protective against ER stress in others, highlighting a context-dependent role. nih.gov This specificity provides an opportunity for targeted therapeutic strategies. Future pre-clinical research will focus on the molecular-level targeting of the specific enzymes that regulate this compound levels. This could involve developing small molecule inhibitors or activators for the specific ceramide synthase (CerS) that produces C16-phytoceramides.
By selectively modulating the production of this compound, it may be possible to shift the cellular balance towards apoptosis in tumor cells or, conversely, to prevent cell death in degenerative diseases where its deficiency is implicated. These molecular targeting strategies, explored through in vitro studies and animal models, represent a promising frontier for developing novel therapeutics based on the nuanced biology of specific ceramide species. nih.gov
Table 3: Potential Molecular Targets in the this compound Pathway
| Molecular Target | Function | Therapeutic Rationale (Pre-clinical) |
|---|---|---|
| Ceramide Synthases (CerS) | Catalyze the N-acylation of the sphingoid base to form ceramides, with specificity for certain acyl-chain lengths. nih.govmdpi.com | Inhibition or activation could selectively decrease or increase this compound levels to influence cell fate. |
| Dihydroceramide (B1258172) Desaturase (DEGS) | Introduces a double bond into dihydroceramide to form ceramide. mdpi.com | Inhibition would lead to the accumulation of dihydroceramides, which may have distinct biological activities. |
| Sphingolipid Transfer Proteins | Mediate the transport of ceramides between organelles (e.g., CERT for C16-ceramide). ebi.ac.uk | Blocking transport could prevent this compound from reaching its site of action, thus modulating its signaling. |
| Sphingomyelinase (SMase) | Breaks down sphingomyelin (B164518) to generate ceramide. mdpi.com | Activation could be a strategy to increase ceramide levels at specific membranes to induce apoptosis. |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing N-Hexadecanoyl-phytosphingosine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves coupling palmitic acid (C16:0) to phytosphingosine via enzymatic or chemical acyl-transfer reactions. Key steps include solvent selection (e.g., chloroform/methanol mixtures), temperature control (60–80°C), and purification via column chromatography. Purity is validated using thin-layer chromatography (TLC) and quantified via HPLC with evaporative light-scattering detection (ELSD) . Reproducibility requires adherence to NIH preclinical guidelines, including detailed reporting of reaction conditions (e.g., molar ratios, catalysts) .
Q. Which analytical techniques are most reliable for characterizing this compound in biological matrices?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while mass spectrometry (MS) with electrospray ionization (ESI) identifies molecular ions (e.g., [M+H]⁺ at m/z 538.5). For quantification in tissues, liquid chromatography-tandem MS (LC-MS/MS) with deuterated internal standards minimizes matrix effects. Statistical validation (e.g., linearity, LOQ/LOD) must align with FINER criteria to ensure feasibility and relevance .
Advanced Research Questions
Q. How can researchers design robust experiments to investigate this compound’s role in apoptotic signaling pathways?
- Methodological Answer : Utilize the PICO framework:
- Population : Cancer cell lines (e.g., HeLa, MCF-7) with dysregulated ceramide metabolism.
- Intervention : Dose-dependent treatment with this compound (0–50 µM).
- Comparison : Untreated controls or ceramide synthase inhibitors (e.g., fumonisin B1).
- Outcome : Caspase-3/7 activation (luminescence assays) and mitochondrial membrane potential (JC-1 staining). Include triplicate runs and account for batch variability using ANOVA with post-hoc corrections .
Q. How should contradictory data on this compound’s dual role in cancer (pro-apoptotic vs. pro-survival) be analyzed?
- Methodological Answer : Contradictions often arise from cell-type-specific sphingolipid rheostats or experimental variables (e.g., serum-free media altering baseline ceramide levels). To resolve this:
- Perform meta-analysis of existing studies, stratifying by cell lineage and treatment duration.
- Use Western blotting to quantify downstream effectors (e.g., Bcl-2, Bax) under standardized conditions.
- Report uncertainties (e.g., instrument error margins) and apply Bayesian statistical models to assess likelihood ratios for competing hypotheses .
Q. What are the best practices for modeling this compound’s epidermal barrier function in vivo?
- Methodological Answer :
- Animal Models : Use Cyp27a1⁻/⁻ mice (impaired ceramide synthesis) or 3D human skin equivalents.
- Intervention : Topical application (1–5% w/w) in lipid-based formulations.
- Outcome Metrics : Transepidermal water loss (TEWL), stratum corneum integrity (histology), and lipidomic profiling via MALDI-TOF. Ensure ethical compliance (IACUC protocols) and validate findings against human biopsy data .
Methodological Challenges and Solutions
Q. How can researchers address low recovery rates of this compound in lipid extraction protocols?
- Methodological Answer : Low recovery often stems from inefficient phase separation or oxidation. Mitigate this by:
- Adding antioxidant cocktails (e.g., BHT/EDTA) during tissue homogenization.
- Optimizing Folch or Bligh-Dyer extraction ratios (e.g., 2:1 chloroform:methanol).
- Validating recovery via spiked deuterated ceramide standards and adjusting for matrix effects in LC-MS/MS calibration curves .
Q. What statistical approaches are recommended for longitudinal studies on this compound’s metabolic stability?
- Methodological Answer : Use mixed-effects models to account for intra-subject variability (e.g., plasma ceramide fluctuations). Time-series analysis (ARIMA) can identify circadian patterns, while Kaplan-Meier curves assess degradation kinetics. Pre-register analysis plans to avoid data dredging and ensure alignment with FINER criteria .
Data Presentation and Reproducibility
Q. How should raw data from this compound studies be archived to facilitate replication?
- Methodological Answer :
- Deposit raw MS spectra in repositories like MetaboLights or LipidMAPS.
- Include metainstrument parameters (e.g., collision energy), column specifications (e.g., C18, 2.6 µm), and solvent gradients.
- Follow NIH guidelines for preclinical data, ensuring raw datasets (e.g., Excel files) are appended or linked via DOIs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
